molecular formula C8H11BrN2O2S B12127076 1-Bromo-4-(dimethylsulfamoylamino)benzene

1-Bromo-4-(dimethylsulfamoylamino)benzene

Cat. No.: B12127076
M. Wt: 279.16 g/mol
InChI Key: ZWOQAXPOVSCBKC-UHFFFAOYSA-N
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Description

1-Bromo-4-(dimethylsulfamoylamino)benzene is an organic compound that features a benzene ring substituted with a bromine atom and a dimethylsulfamoylamino group. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Bromo-4-(dimethylsulfamoylamino)benzene typically involves electrophilic aromatic substitution reactions. One common method is the bromination of 4-(dimethylsulfamoylamino)benzene using bromine in the presence of a catalyst such as iron(III) bromide (FeBr3). The reaction proceeds through the formation of a positively charged benzenonium intermediate, followed by the removal of a proton to yield the substituted benzene ring .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product.

Chemical Reactions Analysis

Types of Reactions

1-Bromo-4-(dimethylsulfamoylamino)benzene undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Electrophilic Substitution: Bromine (Br2) and iron(III) bromide (FeBr3) as a catalyst.

    Nucleophilic Substitution: Nucleophiles like amines or thiols in the presence of a base.

    Coupling Reactions: Palladium catalysts and boron reagents.

Major Products Formed

    Electrophilic Substitution: Substituted benzene derivatives.

    Nucleophilic Substitution: Amino or thiol-substituted benzene derivatives.

    Coupling Reactions: Biphenyl derivatives.

Scientific Research Applications

1-Bromo-4-(dimethylsulfamoylamino)benzene is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-Bromo-4-(dimethylsulfamoylamino)benzene involves its reactivity as an electrophile or nucleophile in various chemical reactions. The bromine atom can be activated by a catalyst to form a reactive intermediate, which then undergoes substitution or coupling reactions. The dimethylsulfamoylamino group can also participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Bromo-4-(dimethylsulfamoylamino)benzene is unique due to the presence of the dimethylsulfamoylamino group, which imparts distinct electronic and steric properties. This makes it a valuable intermediate in organic synthesis and a useful tool in various research applications.

Properties

Molecular Formula

C8H11BrN2O2S

Molecular Weight

279.16 g/mol

IUPAC Name

1-bromo-4-(dimethylsulfamoylamino)benzene

InChI

InChI=1S/C8H11BrN2O2S/c1-11(2)14(12,13)10-8-5-3-7(9)4-6-8/h3-6,10H,1-2H3

InChI Key

ZWOQAXPOVSCBKC-UHFFFAOYSA-N

Canonical SMILES

CN(C)S(=O)(=O)NC1=CC=C(C=C1)Br

Origin of Product

United States

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